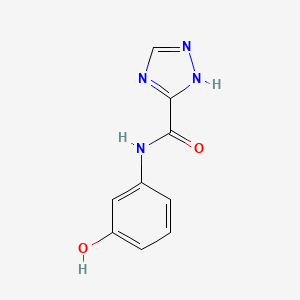
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that is widely used in scientific research. This compound is synthesized through a specific method and has various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves the inhibition of specific enzymes or proteins in biological processes. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide inhibits protein tyrosine phosphatase 1B by binding to the active site of the enzyme and preventing its activity. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide also inhibits the activity of EGFR by binding to the receptor and preventing the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has various biochemical and physiological effects depending on the specific biological process being studied. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has been shown to decrease glucose levels in diabetic mice by inhibiting protein tyrosine phosphatase 1B. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has also been shown to inhibit cancer cell growth by targeting EGFR.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several advantages for lab experiments, including its specificity for inhibiting specific enzymes or proteins and its ability to be synthesized in large quantities. However, 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide research, including the development of more specific inhibitors for protein tyrosine phosphatase 1B and EGFR, the study of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide's potential toxicity and side effects, and the exploration of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide's potential for the treatment of other diseases and conditions.
Conclusion:
In conclusion, 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a chemical compound that is widely used in scientific research to study various biological processes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has the potential to be a valuable tool for the development of new treatments for various diseases and conditions.
Métodos De Síntesis
The synthesis of 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is a multistep process that involves the reaction of various chemicals. The first step involves the reaction of 2-methoxy-5-nitroaniline with acetic anhydride to form 2-acetamido-5-nitroaniline. The second step involves the reaction of 2-acetamido-5-nitroaniline with 4-methoxybenzoyl chloride in the presence of triethylamine to form 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide.
Aplicaciones Científicas De Investigación
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is widely used in scientific research as a tool to study various biological processes. It has been used to study the inhibition of protein tyrosine phosphatase 1B, which is a potential target for the treatment of diabetes and obesity. 4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has also been used to study the inhibition of cancer cell growth by targeting the epidermal growth factor receptor (EGFR).
Propiedades
IUPAC Name |
4-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-6-3-10(4-7-12)15(18)16-13-9-11(17(19)20)5-8-14(13)22-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLGWUFRFMJHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867891.png)
![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5867898.png)
![{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B5867904.png)
![2-hydroxy-N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide](/img/structure/B5867910.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5867913.png)
![N-{[5-(4-nitrophenyl)-2-furyl]methylene}-4-morpholinamine](/img/structure/B5867915.png)
![N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide](/img/structure/B5867921.png)
![5-chloro-N-[4-(dimethylamino)phenyl]-2-nitrobenzamide](/img/structure/B5867939.png)
![5-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867955.png)
![3-(3-chlorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5867976.png)


![2-fluoro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5867992.png)
![ethyl {2-[(2-imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5867999.png)